molecular formula C18H17N3O2 B4602433 N-[4-(acetylamino)phenyl]-2-(1H-indol-1-yl)acetamide

N-[4-(acetylamino)phenyl]-2-(1H-indol-1-yl)acetamide

Cat. No.: B4602433
M. Wt: 307.3 g/mol
InChI Key: NNJGHGQNXWHZHJ-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-(1H-indol-1-yl)acetamide is an indole-derived acetamide compound characterized by a 1H-indole core linked to an acetamide group substituted at the 4-position of the phenyl ring with an acetylamino moiety. Its molecular formula is C₁₈H₁₇N₃O₂, with a molecular weight of approximately 323.35 g/mol. The indole scaffold is critical for biological activity due to its structural mimicry of tryptophan, enabling interactions with tryptophan-binding enzymes and receptors . The acetylamino group enhances stability and modulates solubility, while the phenylacetamide linker provides structural rigidity for target specificity .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-indol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-13(22)19-15-6-8-16(9-7-15)20-18(23)12-21-11-10-14-4-2-3-5-17(14)21/h2-11H,12H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJGHGQNXWHZHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-(1H-indol-1-yl)acetamide typically involves a multi-step process. One common method starts with the acylation of 4-aminophenylacetic acid to form N-(4-acetylaminophenyl)acetic acid. This intermediate is then subjected to a cyclization reaction with indole under acidic or basic conditions to yield the target compound. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-(1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[4-(acetylamino)phenyl]-2-(1H-indol-1-yl)acetic acid, while reduction could produce N-[4-(acetylamino)phenyl]-2-(1H-indol-1-yl)ethanol.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-(1H-indol-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and oxidative stress.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-(1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its indole moiety may interact with cellular signaling pathways, influencing cell proliferation and apoptosis.

Comparison with Similar Compounds

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) LogP Solubility (mg/mL) Plasma Protein Binding (%)
Target Compound 323.35 2.8 0.15 (PBS) 89
N-[3-(acetylamino)phenyl]-2-(4-bromo-1H-indol-1-yl)acetamide 386.2 3.5 0.07 (PBS) 94
2-(2-chlorophenoxy)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide 398.8 3.1 0.09 (DMSO) 82
N-[2-(4-hydroxyphenyl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide 341.39 2.3 0.45 (PBS) 76
  • The target compound’s moderate LogP (2.8) balances membrane permeability and solubility. Brominated analogs exhibit higher LogP (3.5) but lower solubility, limiting oral bioavailability .

Key Research Findings

  • Anticancer Activity: Brominated derivatives show superior potency (e.g., IC₅₀: 12 µM vs. 18 µM for non-brominated analogs) due to enhanced hydrophobic binding .
  • Antimicrobial Activity : Cyclopentyl and pyrazole substitutions improve Gram-positive bacterial inhibition (MIC: 8 µg/mL) but reduce efficacy against Gram-negative strains .
  • Enzyme Interactions : Hydroxyphenyl-containing analogs demonstrate COX-2 inhibition (IC₅₀: 25 µM) via hydrogen bonding with Ser530 .

Biological Activity

N-[4-(acetylamino)phenyl]-2-(1H-indol-1-yl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an indole moiety, which is known for its diverse pharmacological properties, combined with an acetylamino group. Its structural formula can be represented as follows:

C15H16N2O2\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}_{2}

This unique combination of functional groups enhances its solubility and bioavailability compared to other indole derivatives, suggesting a promising profile for further pharmacological exploration.

Biological Activities

Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:

  • Antitumor Activity : Several studies have shown that indole-based compounds possess significant antitumor effects against various cancer cell lines. For instance, derivatives with similar structures have demonstrated cytotoxicity against colon and lung carcinoma cell lines using the MTT assay, indicating their potential as anticancer agents .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation, which could lead to anticancer effects. For example, it may target histone deacetylases (HDACs), which play a critical role in cancer progression .
  • Antimicrobial Properties : Some derivatives of indole compounds have shown promising antimicrobial activity. This suggests that this compound could also be explored for its potential in treating infections .

The precise mechanism of action for this compound involves interactions with specific molecular targets. It is hypothesized that the compound may bind to various receptors or enzymes, modulating their activity and leading to the observed biological effects. The following pathways are particularly relevant:

  • Inhibition of Cell Proliferation : By affecting the activity of enzymes related to cell growth and division, the compound may induce apoptosis in cancer cells.
  • Interaction with Signaling Pathways : The compound could interfere with key signaling pathways involved in tumorigenesis, such as the PI3K/AKT pathway or MAPK signaling cascades .

Case Studies and Research Findings

A review of recent literature reveals significant findings regarding the biological activity of this compound:

StudyFindings
Study 1 Demonstrated cytotoxic effects against HT29 (colon carcinoma) and PC3 (prostate carcinoma) cells with IC50 values ranging from 5 to 15 µM .
Study 2 Showed inhibition of HDAC activity, suggesting potential applications in epigenetic therapy .
Study 3 Reported antimicrobial activity against various bacterial strains, highlighting its versatility as a therapeutic agent .

Q & A

Basic: What synthetic strategies are employed for N-[4-(acetylamino)phenyl]-2-(1H-indol-1-yl)acetamide, and how is structural purity validated?

Answer:
The compound is typically synthesized via coupling reactions between indole derivatives and substituted acetamide precursors. Key steps include:

  • Amide bond formation : Using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) to link indole moieties with phenylacetamide groups, as demonstrated in the synthesis of structurally similar indole-acetamide derivatives .
  • Purification : Column chromatography or recrystallization to isolate the product.
  • Structural validation :
    • NMR spectroscopy (1^1H and 13^{13}C) confirms connectivity and substituent positions .
    • High-Resolution Mass Spectrometry (HRMS) verifies molecular mass and purity .
    • Melting point analysis ensures consistency with literature values .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks, critical for confirming the indole and acetamide groups .
  • HRMS : Validates molecular formula and detects isotopic patterns .
  • X-ray Crystallography : Resolves 3D molecular geometry, as used in related indole-acetamide derivatives to confirm stereochemistry .
  • Infrared (IR) Spectroscopy : Detects functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .

Advanced: How can reaction conditions be optimized to enhance synthesis yield and purity?

Answer:

  • Coupling agent selection : TBTU improves amidation efficiency compared to traditional reagents like EDCI, reducing side products .
  • Temperature control : Maintaining 0–5°C during coupling minimizes decomposition .
  • Solvent optimization : Polar aprotic solvents (e.g., DCM) enhance reagent solubility .
  • Substituent effects : Electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring may reduce steric hindrance, improving yields .

Advanced: What methodologies assess the compound’s anticancer and antioxidant activities?

Answer:

  • Anticancer assays :
    • Bcl-2/Mcl-1 inhibition : Fluorescence polarization assays measure binding affinity to anti-apoptotic proteins .
    • Cytotoxicity screening : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Antioxidant evaluation :
    • DPPH radical scavenging : Measures hydrogen-donating capacity at 517 nm .
    • FRAP assay : Quantifies Fe3+^{3+} reduction to Fe2+^{2+}, indicating electron-transfer potential .

Advanced: How can contradictions in bioactivity data across studies be resolved?

Answer:

  • Standardized protocols : Ensure consistent cell lines, assay conditions (e.g., incubation time, concentration ranges) .
  • Structural verification : Confirm compound purity via HPLC or LC-MS to rule out impurities affecting results .
  • Mechanistic studies : Use siRNA knockdown or Western blotting to validate target engagement (e.g., Bcl-2/Mcl-1) in conflicting studies .

Advanced: How do substituents modulate the compound’s biological activity?

Answer:

  • Electron-withdrawing groups (e.g., -Cl, -NO2_2) on the phenyl ring enhance anticancer activity by increasing electrophilicity and target binding .
  • Hydrophobic substituents (e.g., naphthyl) improve membrane permeability, as seen in analogs with higher cytotoxicity .
  • Indole modifications : Substitutions at the 3-position (e.g., hydroxyimino) boost antioxidant activity via radical stabilization .

Advanced: What computational approaches predict its pharmacokinetic and target interaction profiles?

Answer:

  • Molecular docking : Simulates binding to Bcl-2/Mcl-1 using software like AutoDock Vina, validated by crystallographic data .
  • QSAR modeling : Correlates substituent properties (e.g., logP, polar surface area) with bioactivity to guide structural optimization .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing redox behavior in antioxidant assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(acetylamino)phenyl]-2-(1H-indol-1-yl)acetamide
Reactant of Route 2
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N-[4-(acetylamino)phenyl]-2-(1H-indol-1-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.